molecular formula C12H21NO5S B6773467 N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide

Cat. No.: B6773467
M. Wt: 291.37 g/mol
InChI Key: FJXVPYVKSHLXPF-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide is a synthetic organic compound characterized by the presence of oxolane (tetrahydrofuran) rings and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide typically involves multiple steps:

    Formation of Oxolane Rings: The oxolane rings can be synthesized through the cyclization of 1,4-diols under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-2-(oxolan-3-yl)propanamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)butanamide: Contains an additional carbon in the alkyl chain, which can affect its physical and chemical properties.

Uniqueness

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide is unique due to the presence of both oxolane rings and a sulfonyl group, which confer specific reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(oxolan-3-ylsulfonyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-9(19(15,16)11-4-6-17-8-11)12(14)13-7-10-3-2-5-18-10/h9-11H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVPYVKSHLXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)S(=O)(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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